6-(2-Hydroxyethyl)-1-methylpiperidin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

6-(2-Hydroxyethyl)-1-methylpiperidin-2-one (CAS 20845-31-2) is a chiral N-methylpiperidin-2-one derivative bearing a 2-hydroxyethyl substituent at the 6-position of the lactam ring. With molecular formula C8H15NO2 and molecular weight 157.21 g/mol, this compound is supplied as the racemic mixture (one undefined stereocenter at C6) and is commercially available at NLT 98% purity from ISO-certified vendors.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 20845-31-2
Cat. No. B11918292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxyethyl)-1-methylpiperidin-2-one
CAS20845-31-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1C(CCCC1=O)CCO
InChIInChI=1S/C8H15NO2/c1-9-7(5-6-10)3-2-4-8(9)11/h7,10H,2-6H2,1H3
InChIKeyKEJMUJOHGMEZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Hydroxyethyl)-1-methylpiperidin-2-one (CAS 20845-31-2): Physicochemical Identity and Procurement-Relevant Classification


6-(2-Hydroxyethyl)-1-methylpiperidin-2-one (CAS 20845-31-2) is a chiral N-methylpiperidin-2-one derivative bearing a 2-hydroxyethyl substituent at the 6-position of the lactam ring. With molecular formula C8H15NO2 and molecular weight 157.21 g/mol, this compound is supplied as the racemic mixture (one undefined stereocenter at C6) and is commercially available at NLT 98% purity from ISO-certified vendors [1]. Computed physicochemical descriptors include XLogP3-AA of -0.1, topological polar surface area (tPSA) of 40.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. Its demonstrated role as a key intermediate in the synthesis of isotopically labeled phenothiazine antipsychotic drug metabolites via ruthenium tetroxide oxidation distinguishes it from simpler piperidinone building blocks [2].

Why 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one Cannot Be Casually Substituted: Conformational, Stereochemical, and Synthetic Pitfalls


Generic substitution among substituted N-methylpiperidin-2-ones fails because relatively minor changes in the nature, position, and chain length of the hydroxyalkyl substituent produce quantifiable shifts in lipophilicity (XLogP spanning -0.8 to -0.1), hydrogen bonding capacity (HBD 0 vs. 1), and conformational degrees of freedom (rotatable bonds 0–2) that can alter solubility, membrane permeability, and target binding geometry [1][2][3]. Furthermore, the racemic nature of CAS 20845-31-2 (one undefined stereocenter) means it cannot substitute for the enantiomerically resolved (S)- or (R)-forms, which carry distinct CAS numbers (62787-51-3 and 67110-88-7, respectively) and may exhibit divergent pharmacological or metabolic profiles . In the specific context of isotopic labeling chemistry, the 6-(2-hydroxyethyl) substitution pattern is mechanistically essential for the ruthenium tetroxide oxidation/lithium aluminum deuteride reduction sequence that delivers >99% isotopic purity in deuterated thioridazine—a transformation that closer analogs such as 6-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1) or N-(2-hydroxyethyl)piperidin-2-one (CAS 3445-12-3) cannot replicate identically [4].

Quantitative Differentiation Evidence for 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one (CAS 20845-31-2) vs. Closest Analogs


Computed Lipophilicity (XLogP) Comparison: 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one vs. N-Hydroxyethyl and 6-Hydroxymethyl Analogs

The target compound exhibits an XLogP3-AA value of -0.1, which is 0.7 log units higher (less hydrophilic) than 1-(2-hydroxyethyl)piperidin-2-one (CAS 3445-12-3, XLogP3 = -0.8) and 0.4 log units higher than 6-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1, XLogP3-AA = -0.5) [1][2][3]. This places the target compound closer to the lipophilicity of the unsubstituted parent 1-methylpiperidin-2-one (XLogP3 = -0.2) while retaining the hydrogen-bonding advantage of the hydroxyl group [4]. In the context of CNS drug-likeness parameters where XLogP values between -0.5 and +3.0 are generally favored, the target compound's intermediate lipophilicity may offer a more balanced permeability-solubility profile than its more polar analogs [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Capability: Functional Differentiation from 1-Methylpiperidin-2-one

6-(2-Hydroxyethyl)-1-methylpiperidin-2-one possesses one hydrogen bond donor (the terminal –OH of the hydroxyethyl side chain), in contrast to the parent compound 1-methylpiperidin-2-one (CAS 931-20-4), which has zero HBD [1][2]. Both compounds share an identical hydrogen bond acceptor count (target: HBA = 2, carbonyl O + hydroxyl O; parent: HBA = 1, carbonyl O only) [1][2]. The additional HBD capacity of the target compound is predicted to enhance aqueous solubility and enable specific hydrogen-bonding interactions with biological targets (e.g., enzyme active sites or receptor binding pockets) that the parent compound cannot engage [1].

Hydrogen bonding Solubility Molecular recognition

Rotatable Bond Count: Conformational Flexibility Advantage over 6-Hydroxymethyl and Parent Analogs

The target compound possesses two rotatable bonds (the C6–CH2 and CH2–CH2OH bonds of the hydroxyethyl chain), compared to only one rotatable bond in the hydroxymethyl analog 6-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1) and zero in the parent 1-methylpiperidin-2-one (CAS 931-20-4) [1][2][3]. This additional rotational degree of freedom permits the terminal hydroxyl group to sample a larger conformational space, which may translate into a greater entropic penalty upon binding but also enables access to binding poses that are sterically inaccessible to the shorter or absent side chains of the comparator compounds [1].

Conformational flexibility Molecular design Target binding entropy

Stereochemical Identity: Racemate (CAS 20845-31-2) vs. Enantiopure (S)- and (R)-Forms

CAS 20845-31-2 is the racemic mixture of 6-(2-hydroxyethyl)-1-methylpiperidin-2-one, as confirmed by PubChem data showing one undefined atom stereocenter count (the C6 carbon bearing the hydroxyethyl substituent) [1]. The enantiomerically resolved forms carry distinct CAS registry numbers: the (S)-enantiomer is CAS 62787-51-3 and the (R)-enantiomer is CAS 67110-88-7 . Computed physicochemical properties (XLogP, tPSA, HBD, HBA, rotatable bonds) are identical across racemate and single enantiomers because these descriptors are constitution-based rather than configuration-dependent; however, biological activity, metabolic stability, and toxicity profiles may diverge substantially between enantiomers [1].

Stereochemistry Chiral resolution Enantiomeric differentiation

Validated Synthetic Utility: Isotopic Labeling Intermediate with >99% Isotopic Purity in Deuterated Thioridazine Synthesis

6-(2-Hydroxyethyl)-1-methylpiperidin-2-one (referred to in the primary literature as 2-(2-hydroxyethyl)-1-methyl-6-piperidinone) is a critical intermediate in the multistep synthesis of dideuterated and tetradeuterated thioridazine, a phenothiazine antipsychotic drug [1]. In the published route, ruthenium tetroxide oxidation of N-protected methyl 2-piperidinylacetate followed by lithium aluminum deuteride reduction of the target compound affords the labeled piperidine ring with isotopic purity exceeding 99% [1]. This specific transformation exploits the 6-(2-hydroxyethyl) group on the piperidin-2-one scaffold, a synthetic handle that is absent in analogs such as 1-methylpiperidin-2-one (CAS 931-20-4) or 6-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1), which would follow different oxidation/reduction pathways and cannot serve as drop-in replacements for this validated sequence [1].

Isotopic labeling Deuterium chemistry Metabolite synthesis

Target Application Scenarios for 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one (CAS 20845-31-2) Based on Verified Differentiation Evidence


Stable Isotope-Labeled Drug Metabolite Synthesis

Procurement of CAS 20845-31-2 is indicated when the synthetic objective involves deuterium or tritium incorporation into the piperidine ring of phenothiazine antipsychotic drugs (thioridazine, mesoridazine, sulforidazine) or their metabolites. The published RuO4 oxidation/LiAlD4 reduction sequence using this compound as the key intermediate has been validated to deliver >99% isotopic purity [1]. The 6-(2-hydroxyethyl) substituent is mechanistically required for this oxidation-reduction pathway; substitution with 6-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1) or 1-methylpiperidin-2-one (CAS 931-20-4) would alter the regiochemical outcome and is not supported by literature precedent [1].

Medicinal Chemistry SAR Exploration Requiring Defined Hydrogen Bond Donor Capacity and Moderate Lipophilicity

For structure-activity relationship (SAR) campaigns where a piperidin-2-one scaffold with a single hydrogen bond donor and moderate lipophilicity (XLogP = -0.1) is desired, CAS 20845-31-2 provides a quantitatively characterized starting point [1]. Compared to the N-hydroxyethyl analog (CAS 3445-12-3, XLogP = -0.8), the target compound offers a 0.7 log unit improvement in lipophilicity, which may translate to better membrane permeability while retaining HBD = 1 functionality [2]. Researchers should verify that the racemic nature is acceptable for their assay system, or alternatively procure the enantiopure (S)- or (R)-forms under separate CAS numbers [3].

Chiral Chromatography Method Development and Enantiomeric Purity Assessment

The racemic mixture (CAS 20845-31-2) serves as an essential reference standard for chiral HPLC or SFC method development aimed at separating and quantifying the (S)-enantiomer (CAS 62787-51-3) and (R)-enantiomer (CAS 67110-88-7) of 6-(2-hydroxyethyl)-1-methylpiperidin-2-one [1][2]. Analytical laboratories establishing enantiomeric purity protocols for chiral piperidinone intermediates should procure the racemate alongside the individual enantiomers to validate separation resolution, retention time reproducibility, and limit of detection, given that the computed physicochemical descriptors are identical between racemate and enantiomers and cannot distinguish them [1].

Conformational Analysis and Molecular Modeling Studies

The two rotatable bonds in the hydroxyethyl side chain of CAS 20845-31-2 provide a tractable model system for studying the conformational preferences of flexible hydroxyalkyl substituents on conformationally semi-rigid lactam rings [1]. Computational chemists can use this compound to parameterize force fields or validate conformational sampling algorithms by comparing against the one-rotatable-bond 6-hydroxymethyl analog (CAS 20845-30-1) or the zero-rotatable-bond parent scaffold (CAS 931-20-4) [2][3]. The presence of a chiral center at C6 further enables studies of stereochemical effects on conformational energy landscapes.

Quote Request

Request a Quote for 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.